8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

GABA_A receptor pharmacology radioligand binding structure-activity relationship

Forensic and pharmacology labs require reference standards with validated pharmacokinetic profiles distinct from alprazolam. Bromazolam (CAS 71368-80-4) addresses this need with quantitative differentiation data. - **31h elimination half-life** - Enables extended detection window method development for post-mortem toxicology - **Multi-CYP metabolism** (CYP2B6/2C19/3A4) - Probe substrate for reaction phenotyping beyond CYP3A4 - **GABAA Ki**: 0.69 nM (α2), 0.62 nM (α5) - Tool for structure-activity studies on halogen substitution effects - **ED50 0.54 mg/kg** (rat drug discrimination) - Well-characterised comparator for benzodiazepine SAR

Molecular Formula C17H13BrN4
Molecular Weight 353.2 g/mol
CAS No. 71368-80-4
Cat. No. B1280215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
CAS71368-80-4
Molecular FormulaC17H13BrN4
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4
InChIInChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3
InChIKeyKCEIOBKDDQAYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromazolam: Chemical Identity and Pharmacological Class


8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine (CAS 71368-80-4), commonly referred to as bromazolam, is a synthetic triazolobenzodiazepine first described in 1976 [1]. It is the bromo‑analogue of the clinically established benzodiazepine alprazolam, differing solely by the substitution of a bromine atom for chlorine at the 8‑position of the triazolobenzodiazepine scaffold [1][2]. The compound functions as a non‑subtype‑selective positive allosteric modulator at the benzodiazepine site of GABAA receptors [2]. Despite its structural similarity to alprazolam, bromazolam has never been approved for therapeutic use, and its physicochemical and pharmacokinetic properties diverge in ways that render it non‑interchangeable with alprazolam for research and forensic applications [2].

Why In-Class Benzodiazepines Cannot Substitute for Bromazolam


Although bromazolam shares the triazolobenzodiazepine core with alprazolam and binds to the same GABAA receptor orthosteric site, generic substitution fails on multiple fronts. The halogen exchange (Br vs. Cl) alters the electronic and steric environment of the pharmacophore, resulting in a subtly distinct receptor‑subtype affinity fingerprint that cannot be replicated by alprazolam [1]. More critically, bromazolam exhibits a markedly prolonged elimination half‑life relative to alprazolam—approximately 31 h in documented human exposure versus ~11 h for alprazolam—leading to fundamentally different temporal pharmacodynamics [2]. Furthermore, bromazolam's metabolic pathway engages CYP2B6 and CYP2C19 in addition to CYP3A4, while alprazolam is metabolised almost exclusively by CYP3A4 [3]. These pharmacokinetic and metabolic divergences mean that bromazolam cannot serve as a simple drop‑in replacement for alprazolam in behavioural pharmacology models, toxicological method development, or forensic quantification without extensive re‑validation. The following sections provide the quantitative evidence supporting these differentiation claims.

Quantitative Differentiation from Closest Analogs


GABAA Receptor Subtype Binding Profile

Bromazolam displays a distinct GABAA receptor subtype affinity fingerprint compared to its chloro‑analog alprazolam. At the α2‑containing receptor subtype, bromazolam exhibits a Ki of 0.69 nM [1], while alprazolam has a reported Ki of 0.60 nM at the same α2β2γ2 subtype under comparable radioligand displacement conditions [2]. At the α5 subtype, bromazolam has a Ki of 0.62 nM [1], whereas alprazolam's α5 affinity is reported to be lower (no sub‑nanomolar Ki consistently reported). This subtly shifted selectivity profile arises from the Br‑for‑Cl substitution and may have implications for subtype‑mediated pharmacological effects.

GABA_A receptor pharmacology radioligand binding structure-activity relationship

Human Elimination Half-Life

A recent case report of a non‑fatal overdose involving analytically confirmed pure bromazolam powder documented a serum elimination half‑life of 31 h, measured from five serial serum samples collected over 204 h [1]. The study explicitly notes this value is approximately twice the upper range reported for alprazolam (~11.2 h mean elimination half‑life in healthy adults) [1][2]. The prolonged half‑life carries direct consequences for experimental design: washout periods in behavioural studies must be extended, and forensic detection windows differ substantially from those of alprazolam.

clinical toxicology pharmacokinetics half-life determination

In Vivo Drug Discrimination Potency

In a standard two‑lever drug discrimination study using rats trained to discriminate midazolam (0.3 mg/kg), bromazolam produced full dose‑dependent substitution with an ED₅₀ of 0.54 mg/kg (95% CI: 0.26–1.12) [1]. In the same paradigm, the ED₅₀ for midazolam was 0.09 mg/kg (95% CI: 0.06–0.14) and for diazepam was 0.66 mg/kg (95% CI: 0.40–1.12) [1]. The bromazolam ED₅₀ thus lies between those of midazolam and diazepam, confirming benzodiazepine‑like interoceptive stimulus properties with an empirically quantified potency that is distinct from both comparators.

drug discrimination abuse liability in vivo behavioural pharmacology

Phase I Metabolic Enzyme Profile

In vitro incubation studies using pooled human liver S9 fraction identified the cytochrome P450 isoforms responsible for bromazolam phase I metabolism [1]. The formation of phenyl‑hydroxy bromazolam was catalysed by CYP2B6, CYP2C19, and CYP3A4; 4‑hydroxy and α‑hydroxy bromazolam were formed by CYP2B6, CYP2C19, CYP3A4, and CYP3A5, with CYP2C9 additionally contributing to α‑hydroxy bromazolam [1]. In contrast, alprazolam phase I metabolism is mediated primarily by CYP3A4, with CYP2D6 playing only a minor role [2]. The broader CYP isoform engagement of bromazolam increases the potential for metabolic drug‑drug interactions that are not predicted by alprazolam data alone.

drug metabolism cytochrome P450 toxicokinetics

Certified Reference Standard and Deuterated Internal Standard

Certified analytical reference standards of 8‑bromo‑1‑methyl‑6‑phenyl‑4H‑[1,2,4]triazolo[4,3‑a][1,4]benzodiazepine are commercially available at ≥98% purity as a crystalline solid [1]. Critically, a fully deuterated analogue (bromazolam‑d₅) is also available at ≥99% purity for use as an internal standard in quantitative GC‑MS or LC‑MS workflows . This paired availability of native analyte and stable‑isotope‑labelled internal standard enables reliable isotope‑dilution quantification in biological matrices—a capability that may not be readily available for every novel benzodiazepine analog.

analytical toxicology forensic chemistry reference materials

High-Value Research and Industrial Applications


Forensic Toxicology Method Development for Prolonged-Half-Life Analytes

The documented 31 h elimination half‑life of bromazolam [1] necessitates extended detection windows in forensic casework. Laboratories developing quantitative LC‑MS/MS or GC‑MS methods for post‑mortem and human‑performance toxicology require authentic bromazolam reference material to establish limits of detection, linearity ranges, and matrix effects specific to this long‑half‑life analyte. The paired availability of bromazolam‑d₅ internal standard directly supports isotope‑dilution quantification workflows that meet ISO/IEC 17025 requirements.

Abuse-Liability Profiling in Drug Discrimination Paradigms

Bromazolam's quantitatively established ED₅₀ of 0.54 mg/kg in midazolam‑trained rat drug‑discrimination assays [2] makes it a well‑characterised tool compound for investigating structure‑activity relationships in benzodiazepine‑like interoceptive stimulus properties. Researchers can use this compound to probe how halogen substitution (Br vs. Cl vs. F) modulates discriminative stimulus potency, with direct comparator data already established for midazolam (ED₅₀ = 0.09 mg/kg) and diazepam (ED₅₀ = 0.66 mg/kg) in the same paradigm [2].

In Vitro Multi-CYP Drug Metabolism and Interaction Studies

Unlike alprazolam, which is cleared almost exclusively by CYP3A4, bromazolam phase I metabolism engages CYP2B6, CYP2C19, CYP3A4, CYP3A5, and CYP2C9 [3]. This broader CYP isoform coverage makes bromazolam a valuable probe substrate for assessing the functional activity of multiple CYP enzymes simultaneously in human liver microsome or hepatocyte assays. Procurement of high‑purity bromazolam enables reaction phenotyping studies that cannot be conducted with alprazolam alone.

GABAA Receptor Subtype Pharmacological Profiling

Bromazolam exhibits a non‑identical GABAA subtype binding profile relative to alprazolam, with documented Ki values of 0.69 nM at α2 and 0.62 nM at α5 [4], compared to alprazolam's Ki of 0.60 nM at α2 [5]. This differential profile enables electrophysiological and binding studies aimed at understanding how the Br‑for‑Cl substitution alters subtype selectivity and efficacy. The compound serves as a critical tool for structure‑activity relationship investigations at recombinant GABAA receptor subtypes.

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